REACTION_SMILES
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[CH3:19][OH:20].[CH3:21][CH2:22][O:23][CH2:24][CH3:25].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8](=[C:9]2[S:10][CH2:11][CH2:12][CH2:13][S:14]2)[CH:15]2[CH2:16][CH2:17]2)[cH:6][cH:7]1.[Cl:26][Hg:27][Cl:28].[OH2:18]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([C:9](=[O:18])[O:20][CH3:19])[CH:15]2[CH2:16][CH2:17]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(C(=C2SCCCS2)C2CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Hg]Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)C(c1ccc(Cl)cc1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |